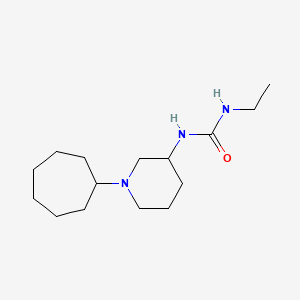![molecular formula C21H26FN5O B3780704 [4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone](/img/structure/B3780704.png)
[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
Descripción general
Descripción
[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone: is a complex organic compound that features a combination of fluorophenyl, pyridinyl, piperidinylethyl, and triazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and pyridinyl intermediates, followed by the formation of the triazolyl and piperidinylethyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process is optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and high-throughput screening may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridinyl moieties.
Reduction: Reduction reactions may target the triazolyl group, leading to the formation of various reduced derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological processes at the molecular level.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including neurological disorders and cancers.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- [4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
- [4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
Uniqueness: The uniqueness of [4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone lies in its fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its chlorinated or brominated analogs.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c22-19-6-4-17(5-7-19)18-8-12-26(13-9-18)21(28)20-16-27(24-23-20)15-14-25-10-2-1-3-11-25/h4-8,16H,1-3,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKTIXBFFZZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]propanamide](/img/structure/B3780630.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3780633.png)
![ethyl 3-(2-methylbenzyl)-1-[3-(4-morpholinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3780640.png)
![3-(1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B3780652.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3780655.png)
![N,N-dimethyl-3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B3780666.png)
![N-cyclopropyl-3-{1-[3-(4-morpholinyl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B3780672.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3780679.png)
![N-methyl-1-(5-methyl-2-furyl)-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B3780687.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B3780690.png)
![(3aR*,6aR*)-2-benzyl-N-methyl-N-(pyrazin-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3780696.png)
![ethyl 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B3780707.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B3780709.png)

